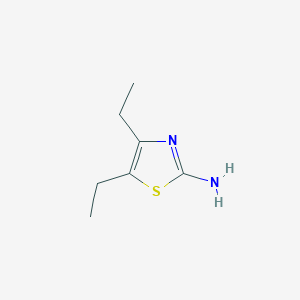

2-Thiazolamine, 4,5-diethyl-

Description

Contextualization of the Thiazole (B1198619) Heterocycle in Contemporary Organic Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of modern organic chemistry. scholarsresearchlibrary.comscribd.com Its aromatic nature and the presence of heteroatoms impart unique electronic properties, making it a versatile building block in synthesis. scholarsresearchlibrary.com Thiazole and its derivatives are not mere laboratory curiosities; they are integral components of numerous natural products, including Vitamin B1 (Thiamine), and a wide array of synthetic compounds with significant applications. scholarsresearchlibrary.com The structural diversity of thiazole derivatives allows for a broad spectrum of biological activities, which has cemented their importance in medicinal chemistry. scholarsresearchlibrary.comscribd.com

Academic Significance of Substituted 2-Thiazolamines

Among the various classes of thiazole derivatives, 2-aminothiazoles have garnered substantial academic and industrial interest. This scaffold is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. scholarsresearchlibrary.commdpi.com The amino group at the 2-position provides a crucial handle for further chemical modifications, allowing for the synthesis of large libraries of compounds with diverse functionalities. mdpi.com Consequently, substituted 2-aminothiazoles have been extensively investigated and have shown a remarkable range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.gov The continuous exploration of novel substitution patterns on the 2-aminothiazole (B372263) core is a vibrant area of research aimed at discovering new therapeutic agents. nih.gov

Scope of Research on Diethyl-Substituted 2-Thiazolamine and its Analogues

The specific compound, 2-Thiazolamine, 4,5-diethyl-, represents a particular iteration of the 2-aminothiazole scaffold where the 4 and 5 positions of the thiazole ring are substituted with ethyl groups. While dedicated research on this exact molecule is not extensively documented in publicly available literature, its synthesis has been described. google.com The primary method for the synthesis of such 4,5-dialkyl-2-aminothiazoles is the Hantzsch thiazole synthesis. thieme.de This reaction involves the condensation of an α-haloketone with a thiourea (B124793) derivative. thieme.dederpharmachemica.com In the case of 2-Thiazolamine, 4,5-diethyl-, the synthesis involves the reaction of 4-chloro-3-hexanone (B8465965) with thiourea in ethanol, followed by heating to reflux. google.com

The broader research landscape is rich with studies on analogues of 2-Thiazolamine, 4,5-diethyl-. These analogues feature different substituents at the 4 and 5 positions, as well as on the 2-amino group. For instance, research on 4,5-diarylthiazole derivatives has been conducted to evaluate their anti-Candida albicans activity. mdpi.comnih.gov Other studies have focused on N,N-diethyl-4-methyl-1,3-thiazol-2-amine, a compound with a different alkyl substitution pattern. vulcanchem.com The investigation of these analogues provides valuable structure-activity relationship (SAR) data, which can help to infer the potential properties and biological activities of 2-Thiazolamine, 4,5-diethyl-.

The table below presents a selection of related 2-aminothiazole analogues and their reported synthetic or biological focus, illustrating the breadth of research in this area.

| Compound Name | Substitution Pattern | Reported Research Focus |

| 2-Amino-4,5-dimethylthiazole | 4,5-dimethyl | Synthesis and use as a precursor for azo dyes. researchgate.net |

| 4,5-di-p-tolyl-thiazol-2-ylamine | 4,5-di-p-tolyl | Synthesis. |

| N,5-diethyl-N,4-diphenyl-1,3-thiazol-2-amine | N,5-diethyl, 4-phenyl | Physicochemical properties. nih.gov |

| 4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine | 4-(3,4-dimethoxyphenyl), 5-phenyl | Synthesis as an intermediate for anti-Candida albicans agents. mdpi.com |

| 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine | 4-diethylaminomethyl | Synthesis and potential as a positive allosteric modulator. vulcanchem.com |

This interactive data table highlights the diverse research efforts surrounding substituted 2-aminothiazoles. While direct studies on 2-Thiazolamine, 4,5-diethyl- are limited, the collective knowledge gained from its analogues provides a strong foundation for future investigations into its unique chemical and biological properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

105955-86-0 |

|---|---|

Molecular Formula |

C7H12N2S |

Molecular Weight |

156.25 g/mol |

IUPAC Name |

4,5-diethyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H12N2S/c1-3-5-6(4-2)10-7(8)9-5/h3-4H2,1-2H3,(H2,8,9) |

InChI Key |

JYHVHVQRSULLBJ-UHFFFAOYSA-N |

SMILES |

CCC1=C(SC(=N1)N)CC |

Canonical SMILES |

CCC1=C(SC(=N1)N)CC |

Synonyms |

2-Thiazolamine, 4,5-diethyl- |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Diethyl Substituted 2 Thiazolamines

Electrophilic Aromatic Substitution Dynamics on the Thiazole (B1198619) Ring

The thiazole ring in 2-aminothiazole (B372263) derivatives is activated towards electrophilic attack, with the C5 position being the most nucleophilic site. This is due to the electron-donating effect of both the amino group at C2 and the alkyl substituents at C4 and C5. The electron-releasing nature of the 4,5-diethyl groups in 2-thiazolamine, 4,5-diethyl- is expected to further enhance the electron density at the C5 position, making it highly susceptible to electrophilic substitution.

Studies on related 4,5-dialkyl-2-aminothiazoles have shown that electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, occur preferentially at the C5 position. For instance, the nitration of alkyl-2-aminothiazoles with nitric acid in sulfuric acid at low temperatures can lead to the formation of 5-nitro derivatives. cdnsciencepub.com Similarly, photochemical thiolation of 2-aminothiazoles has been shown to selectively occur at the C5 position. nih.gov

It is important to note that while the C5 position is the primary site of attack, the nature of the electrophile and the reaction conditions can influence the regioselectivity. Strong electrophiles or forcing conditions might lead to substitution at other positions or side reactions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-Thiazolamine, 4,5-diethyl-

| Electrophilic Reagent | Predicted Major Product | Reference for Analogy |

| Br₂ | 5-Bromo-4,5-diethyl-2-thiazolamine | mdpi.com |

| HNO₃/H₂SO₄ | 4,5-Diethyl-5-nitro-2-thiazolamine | cdnsciencepub.com |

| SO₃/H₂SO₄ | 4,5-Diethyl-2-aminothiazole-5-sulfonic acid | wikipedia.org |

This table is predictive and based on the reactivity of analogous 2-aminothiazole derivatives.

Nucleophilic Properties and Reactivity of the 2-Amino Group

The exocyclic amino group of 2-thiazolamine, 4,5-diethyl- exhibits nucleophilic character, participating in a variety of reactions such as acylation, alkylation, and condensation. The nucleophilicity of this group is influenced by the electronic effects of the thiazole ring and the substituents at the C4 and C5 positions. The electron-donating diethyl groups are expected to enhance the basicity and nucleophilicity of the 2-amino group compared to unsubstituted 2-aminothiazole.

Acylation reactions with acyl chlorides or anhydrides readily occur at the 2-amino group to form the corresponding amides. mdpi.com These amide derivatives are often stable crystalline compounds. Similarly, alkylation with alkyl halides can lead to the formation of secondary or tertiary amines at the C2 position.

The 2-amino group can also react with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). mdpi.com This reactivity is fundamental in the construction of more complex molecular architectures. Furthermore, diazotization of the 2-amino group can be achieved using nitrous acid, leading to the formation of a diazonium salt, which can then be subjected to various nucleophilic substitution reactions.

Intramolecular Rearrangements and Cyclization Pathways

2-Aminothiazole derivatives, including 4,5-diethyl-2-thiazolamine, can undergo intramolecular rearrangements and cyclizations, leading to the formation of fused heterocyclic systems. One notable rearrangement is the Dimroth rearrangement, which involves the interchange of endocyclic and exocyclic heteroatoms. nih.govwikipedia.orgresearchgate.netrsc.org While not extensively studied for this specific compound, related systems suggest that under certain conditions, such as heating in a suitable solvent, the thiazole ring could potentially open and re-close to form an isomeric thiazole or another heterocyclic system.

Intramolecular cyclization reactions are also a key feature of the reactivity of appropriately substituted 2-aminothiazoles. For example, if a substituent with an electrophilic center is introduced at the C5 position or on the 2-amino group, it can react with a nucleophilic site on the thiazole ring or the amino group to form a new ring. Such cyclizations are crucial in the synthesis of various biologically active compounds. For instance, the reaction of 2-aminothiazoles with β-ketoesters can lead to the formation of thiazolo[3,2-a]pyrimidin-4-ones.

Elucidation of Reaction Mechanisms for Key Transformations

The mechanisms of reactions involving 2-aminothiazoles are generally well-understood and can be applied to the 4,5-diethyl derivative. The Hantzsch thiazole synthesis, a common method for preparing 2-aminothiazoles, proceeds through the condensation of an α-haloketone with a thiourea (B124793). wikipedia.orgnih.govresearchgate.netwikipedia.orgwikipedia.orgresearchgate.net In the case of 4,5-diethyl-2-thiazolamine, the reaction would involve 3-bromo-2-pentanone and thiourea. The mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

The mechanism of electrophilic substitution at the C5 position involves the formation of a resonance-stabilized cationic intermediate (a sigma complex), where the positive charge is delocalized over the thiazole ring and the exocyclic amino group. The subsequent loss of a proton restores the aromaticity of the ring.

Nucleophilic reactions at the 2-amino group follow standard mechanisms for amine reactivity. For instance, acylation proceeds via a nucleophilic addition-elimination pathway.

Thermal and Photochemical Reactivity Profiles

The thermal stability of 2-aminothiazoles is generally good, though extensive heating can lead to decomposition. google.com For 4,5-diethyl-2-thiazolamine, the presence of the alkyl groups might slightly influence its thermal stability. In some cases, heating can promote rearrangements like the Dimroth rearrangement. nih.govwikipedia.org

The photochemical reactivity of 2-aminothiazoles has been an area of increasing interest. Irradiation with UV light can lead to various transformations, including photocyclization and photoisomerization. researchgate.netbeilstein-journals.orgbeilstein-journals.orgrsc.org For instance, 2-aminothiazoles with appropriate unsaturated substituents can undergo intramolecular photocyclization to form fused ring systems. The specific photochemical behavior of 4,5-diethyl-2-thiazolamine would depend on the reaction conditions and the presence of other chromophores in the molecule. Studies on related compounds suggest that photoredox-promoted reactions can also be utilized to introduce functional groups, such as a thio group at the C5 position. nih.gov

Table 2: Summary of Key Reactivity Profiles for 2-Thiazolamine, 4,5-diethyl-

| Reactivity Type | Key Features | Potential Products |

| Electrophilic Substitution | Preferential attack at C5. Activated by amino and diethyl groups. | 5-Halo, 5-nitro, 5-sulfo derivatives. |

| Nucleophilic Reactivity | Nucleophilic 2-amino group. | N-Acyl, N-alkyl, Schiff base derivatives. |

| Rearrangements | Potential for Dimroth rearrangement. | Isomeric thiazoles. |

| Cyclizations | Formation of fused heterocycles with appropriate substituents. | Thiazolo[3,2-a]pyrimidines, etc. |

| Thermal Reactivity | Generally stable, can undergo rearrangement or decomposition at high temperatures. | Rearranged isomers, decomposition products. |

| Photochemical Reactivity | Susceptible to photocyclization and other photoreactions. | Fused ring systems, isomerized products. |

This table provides a general overview based on the known chemistry of analogous 2-aminothiazoles.

Spectroscopic and Advanced Structural Elucidation of 2 Thiazolamine, 4,5 Diethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-Thiazolamine, 4,5-diethyl-, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of 2-Thiazolamine, 4,5-diethyl- is expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl groups at the C4 and C5 positions of the thiazole (B1198619) ring will each give rise to a quartet and a triplet, characteristic of an ethyl group. The chemical shifts of these signals are influenced by their proximity to the thiazole ring and the amino group. The protons of the amino group (-NH₂) will typically appear as a broad singlet, and its chemical shift can be solvent-dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For 2-Thiazolamine, 4,5-diethyl-, five distinct carbon signals are anticipated. The carbons of the two ethyl groups will appear as two separate signals in the aliphatic region. The three carbons of the thiazole ring will have characteristic chemical shifts. The C2 carbon, bonded to two nitrogen atoms, is expected to be the most downfield. The C4 and C5 carbons, each bearing an ethyl group, will have shifts influenced by the substitution.

Based on data for similar thiazole structures, the thiazole ring carbons appear in the aromatic region of the spectrum. brieflands.complos.orgnih.gov The specific shifts for C2, C4, and C5 are crucial for confirming the substitution pattern.

| ¹H-NMR Data (Predicted) | |

| Chemical Shift (δ) ppm | Multiplicity |

| ~7.0-8.0 | s (broad) |

| ~2.5-3.0 | q |

| ~2.5-3.0 | q |

| ~1.2-1.5 | t |

| ~1.2-1.5 | t |

| ¹³C-NMR Data (Predicted) | |

| Chemical Shift (δ) ppm | Assignment |

| ~160-170 | C2 |

| ~140-150 | C4/C5 |

| ~110-120 | C4/C5 |

| ~20-30 | -CH₂- |

| ~10-15 | -CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would confirm the coupling between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons within each ethyl group. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals for the ethyl groups. sdsu.eduescholarship.org

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations. sdsu.eduescholarship.org This would be particularly useful in confirming the attachment of the ethyl groups to the C4 and C5 positions of the thiazole ring by showing correlations between the ethyl protons and the thiazole ring carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides insights into the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of 2-Thiazolamine, 4,5-diethyl- is expected to show characteristic absorption bands. derpharmachemica.comnist.gov The N-H stretching vibrations of the primary amine group should appear as one or two bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the thiazole ring is expected around 1600-1650 cm⁻¹. C-H stretching vibrations from the ethyl groups will be observed just below 3000 cm⁻¹. The C-S stretching vibration typically appears in the fingerprint region, which is often complex. derpharmachemica.com

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the thiazole ring are often strong in the Raman spectrum. analyzeiq.comthermofisher.com

| IR and Raman Data (Predicted) | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300-3500 | N-H stretch (amine) |

| 2850-2960 | C-H stretch (aliphatic) |

| ~1620 | C=N stretch (thiazole ring) |

| ~1550 | N-H bend (amine) |

| ~1450 | C-H bend (aliphatic) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern. escholarship.orgderpharmachemica.comnist.gov The nominal molecular weight of 2-Thiazolamine, 4,5-diethyl- is 156 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 156. Common fragmentation pathways for thiazoles involve cleavage of the ring. For 2-Thiazolamine, 4,5-diethyl-, fragmentation could involve the loss of one or both ethyl groups. The loss of an ethyl radical (C₂H₅•) would result in a fragment ion at m/z 127. Subsequent fragmentations of the thiazole ring would provide further structural clues. arkat-usa.org

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and conformational details. The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The subsequent diffraction pattern, generated by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is meticulously recorded and analyzed.

The analysis of the diffraction data allows for the determination of the unit cell dimensions (the fundamental repeating unit of the crystal) and the space group, which describes the symmetry of the crystal. For thiazole derivatives, XRD is instrumental in confirming the substitution pattern on the heterocyclic ring and understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.net While the synthesis of various 2-aminothiazole (B372263) derivatives is well-documented, and the utility of X-ray crystallography for their characterization is established, specific single-crystal X-ray diffraction data for 2-Thiazolamine, 4,5-diethyl- is not presently available in the surveyed scientific literature. nih.govmdpi.com

Should a suitable crystal of 2-Thiazolamine, 4,5-diethyl- be grown, the expected output from an XRD analysis would be a detailed crystallographic information file (CIF), containing the parameters listed in the table below.

Table 1: Hypothetical Crystallographic Data for 2-Thiazolamine, 4,5-diethyl-

| Parameter | Description | Expected Data |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| a (Å) | Unit cell dimension. | To be determined |

| b (Å) | Unit cell dimension. | To be determined |

| c (Å) | Unit cell dimension. | To be determined |

| α (°) | Unit cell angle. | To be determined |

| β (°) | Unit cell angle. | To be determined |

| γ (°) | Unit cell angle. | To be determined |

| Volume (ų) | The volume of the unit cell. | To be determined |

Elemental Composition Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The most common method for this is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂, and SO₂) are quantitatively measured.

The molecular formula for 2-Thiazolamine, 4,5-diethyl- is C₇H₁₂N₂S. Based on this formula, the theoretical elemental composition can be calculated. Experimental verification of these percentages is a critical step in the characterization of the compound. While specific experimental elemental analysis data for the free base of 2-Thiazolamine, 4,5-diethyl- is not found in the reviewed literature, a patent for related compounds describes the synthesis of 2-Amino-4,5-diethylthiazole hydrochloride. google.com The elemental analysis of a synthesized compound is typically compared against the theoretical values, with a close match (usually within ±0.4%) providing strong evidence for the proposed structure and purity. jocpr.com

The theoretical elemental composition for 2-Thiazolamine, 4,5-diethyl- is presented in the table below.

Table 2: Elemental Composition of 2-Thiazolamine, 4,5-diethyl-

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 84.07 | 53.80 |

| Hydrogen | H | 1.008 | 12.096 | 7.74 |

| Nitrogen | N | 14.01 | 28.02 | 17.93 |

| Sulfur | S | 32.07 | 32.07 | 20.53 |

| Total | | | 156.256 | 100.00 |

Computational Chemistry and Theoretical Frameworks for Diethyl Substituted 2 Thiazolamines

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the intrinsic properties of molecular systems. These methods are instrumental in understanding the geometry, stability, and reactivity of 2-thiazolamine derivatives.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust method for computing the electronic structure of molecules. researchgate.net A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p) to perform geometry optimization. scirp.orgresearchgate.net This process determines the lowest energy arrangement of atoms, providing a stable three-dimensional structure. For 2-Thiazolamine, 4,5-diethyl-, such calculations would yield precise bond lengths, bond angles, and dihedral angles.

The optimization process begins with an initial guess of the molecular geometry, which is then iteratively refined to minimize the total electronic energy. The final optimized structure corresponds to a stationary point on the potential energy surface, and vibrational frequency analysis is typically performed to confirm that this structure is a true minimum (i.e., has no imaginary frequencies). scirp.org

Table 1: Illustrative Optimized Geometrical Parameters for 2-Thiazolamine, 4,5-diethyl- (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | S1-C2 | 1.75 |

| C2-N3 | 1.32 | |

| N3-C4 | 1.40 | |

| C4-C5 | 1.37 | |

| C5-S1 | 1.73 | |

| C2-N(amino) | 1.36 | |

| C4-C(ethyl1) | 1.51 | |

| C5-C(ethyl2) | 1.51 | |

| Bond Angle (°) | C5-S1-C2 | 90.5 |

| S1-C2-N3 | 115.0 | |

| C2-N3-C4 | 110.0 | |

| N3-C4-C5 | 114.5 | |

| C4-C5-S1 | 110.0 | |

| Dihedral Angle (°) | N(amino)-C2-N3-C4 | 180.0 |

Note: The data in this table is illustrative and based on typical values for substituted 2-aminothiazoles found in computational studies. researchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) Surfaces

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests higher reactivity. For 2-Thiazolamine, 4,5-diethyl-, the HOMO is expected to be localized primarily on the aminothiazole ring, particularly the amino group and the sulfur atom, which are electron-rich regions. The LUMO is likely distributed over the heterocyclic ring system.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. tandfonline.comresearchgate.net The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In 2-Thiazolamine, 4,5-diethyl-, the most negative potential is expected around the nitrogen atom of the thiazole (B1198619) ring and the exocyclic amino group, indicating these are the primary sites for electrophilic interaction. researchgate.netuomphysics.net The hydrogen atoms of the amino group would exhibit a positive potential.

Table 2: Illustrative FMO Energies for 2-Thiazolamine, 4,5-diethyl-

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: These values are hypothetical, based on typical FMO energies reported for similar heterocyclic compounds. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic parameters. Theoretical vibrational frequencies, calculated using DFT, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands. researchgate.netdergipark.org.tr It is common practice to scale the calculated frequencies to correct for anharmonicity and the approximate nature of the exchange-correlation functional. scirp.org For 2-Thiazolamine, 4,5-diethyl-, characteristic vibrational modes would include N-H stretching of the amino group, C=N and C=C stretching within the thiazole ring, and C-S stretching. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. dergipark.org.trnih.gov These theoretical predictions are valuable for confirming the chemical structure and assigning experimental NMR signals.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric Stretch | 3450 |

| Amino (N-H) | Asymmetric Stretch | 3550 |

| Thiazole Ring (C=N) | Stretch | 1620 |

| Thiazole Ring (C-S) | Stretch | 850 |

| Ethyl (C-H) | Stretch | 2970 |

Note: Data is illustrative and based on typical vibrational frequencies for 2-aminothiazole (B372263) derivatives. dergipark.org.trnih.gov

Molecular Modeling and Simulation

Beyond the properties of a single molecule, molecular modeling and simulation techniques allow for the exploration of conformational landscapes and intermolecular interactions.

Conformational Analysis and Energy Landscapes

The presence of flexible diethyl substituents on the thiazole ring of 2-Thiazolamine, 4,5-diethyl- allows for multiple possible conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. This can be achieved by systematically rotating the rotatable bonds (e.g., the C-C bonds of the ethyl groups) and calculating the energy of each resulting conformer.

The results of a conformational search are typically visualized as a potential energy landscape, where low-energy regions correspond to stable conformers. For 2-Thiazolamine, 4,5-diethyl-, the orientation of the two ethyl groups relative to the plane of the thiazole ring will define the major conformers. Steric hindrance between the ethyl groups and adjacent parts of the molecule will play a significant role in determining the most stable conformations. nih.govresearchgate.net Studies on similar flexible thiazole derivatives indicate that the ring structure itself imposes significant conformational constraints. acs.org

Intermolecular Interaction Studies (excluding biological ligand-receptor interactions)

In the solid state or in solution, molecules of 2-Thiazolamine, 4,5-diethyl- will interact with each other. These intermolecular interactions, such as hydrogen bonding and van der Waals forces, are crucial in determining the packing of molecules in a crystal and their behavior in a condensed phase.

Based on a comprehensive search of available scientific literature, there is currently no specific research focusing on the computational chemistry and theoretical frameworks for the compound 2-Thiazolamine, 4,5-diethyl- .

Detailed theoretical studies concerning its specific reaction pathways, transition states, and computational models for structure-reactivity relationship analysis have not been published in the accessible literature. While computational methods such as Density Functional Theory (DFT) are commonly applied to the broader class of 2-aminothiazoles to understand their electronic structure, reaction mechanisms, and reactivity, specific findings and data tables for the 4,5-diethyl substituted variant are not available.

Therefore, it is not possible to provide the detailed article as requested in the outline.

Advanced Research Applications of Diethyl Substituted 2 Thiazolamines

Catalytic Applications

The catalytic potential of 4,5-diethyl-2-thiazolamine stems from the presence of multiple functional sites within its molecular architecture. The basic nitrogen atoms of the amino group and the thiazole (B1198619) ring can engage in various catalytic cycles.

Role as Organocatalysts in Organic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a frontier in sustainable chemistry. Current time information in Bangalore, IN. While the direct application of 2-Thiazolamine, 4,5-diethyl- as an organocatalyst is not yet extensively documented, its structural features suggest potential in this domain. The primary amine group can participate in enamine or iminium ion catalysis, similar to well-established organocatalysts like proline and its derivatives. Furthermore, the thiazole ring itself, with its heteroatoms, could engage in hydrogen bonding interactions to activate substrates. The development of chiral variants of this scaffold could pave the way for its use in asymmetric organocatalytic transformations, an area of significant academic and industrial interest.

Design and Application as Ligands in Transition Metal Catalysis (e.g., Schiff Base Metal Complexes)

A more established application of 2-aminothiazole (B372263) derivatives lies in their use as ligands in transition metal catalysis. The 2-amino group serves as a convenient handle for modification, most commonly through condensation with aldehydes or ketones to form Schiff bases (imines). These Schiff base ligands can then coordinate with various transition metals to form stable metal complexes.

The resulting Schiff base derived from 4,5-diethyl-2-thiazolamine would feature an imine nitrogen and the thiazole ring nitrogen as potential donor atoms, allowing it to act as a bidentate ligand. The nature of the aldehyde or ketone used for condensation can introduce additional donor atoms, creating multidentate ligands capable of forming highly stable chelate structures with metal ions.

Research on related thiazole-derived Schiff bases has demonstrated their ability to form complexes with a variety of transition metals, including Platinum(II), Copper(II), Cobalt(II), Nickel(II), and Zinc(II). These complexes have been investigated for their catalytic activity in various organic transformations. The electronic properties and steric bulk of the ligands, influenced by substituents like the diethyl groups on the thiazole ring, play a crucial role in tuning the reactivity and selectivity of the metal center. For instance, platinum(II) complexes with Schiff bases derived from substituted 2-aminothiazoles have been synthesized and characterized, suggesting a square planar geometry where the ligand coordinates through the imine nitrogen and a deprotonated hydroxyl group from the aldehyde precursor.

Contributions to Materials Science

The unique electronic and structural properties of the thiazole ring make its derivatives, including 4,5-diethyl-2-thiazolamine, attractive building blocks for novel functional materials.

Incorporation into Polymer Systems (e.g., Electrochemical Polymerization)

The parent compound, 2-aminothiazole, can undergo electrochemical polymerization to form a conductive polymer, poly(2-aminothiazole) (PAT). This process typically involves the anodic oxidation of the monomer, leading to the formation of a polymer film on the electrode surface. The polymerization is believed to proceed through the coupling of radical cations formed at the C5 position of the thiazole ring and the amino group.

Given these precedents, 2-Thiazolamine, 4,5-diethyl- is also a candidate for electrochemical polymerization. The presence of the amino group and the aromatic thiazole system provides the necessary functionality for electropolymerization. The resulting polymer, poly(4,5-diethyl-2-thiazolamine), would be expected to possess interesting electronic properties. The diethyl substituents would likely influence the polymer's solubility, processability, and morphological characteristics compared to the unsubstituted PAT. Doping these polymers, for instance with oxidizing agents, can further modulate their conductivity and optical properties.

Development of Functional Materials for Non-Biological Sensing and Electrochromic Devices

Conducting polymers derived from thiazoles are promising for applications in chemical sensors and electrochromic devices. Poly(2-aminothiazole)-based materials have been shown to be effective in sensing heavy metal ions like Ni(II), Cu(II), Cd(II), Zn(II), and Pb(II). This capability arises from the coordination of the metal ions with the nitrogen and sulfur heteroatoms in the polymer backbone. Consequently, a polymer derived from 4,5-diethyl-2-thiazolamine could be developed into a selective sensor for environmental monitoring or industrial process control.

Furthermore, the ability of these polymers to change color upon redox switching (electrochromism) makes them suitable for use in smart windows, displays, and other electrochromic devices. The specific color transitions and switching speeds can be tuned by modifying the chemical structure of the monomer, such as by introducing the diethyl groups, which alter the electronic energy levels of the polymer.

Utility as Chemical Precursors and Building Blocks

One of the most significant roles of 2-aminothiazole derivatives is their use as versatile chemical precursors for the synthesis of more complex molecules. The synthesis of the 4,5-diethyl-2-thiazolamine core itself can be achieved through the classic Hantzsch thiazole synthesis, by reacting an α-haloketone (3-bromo-4-hexanone) with thiourea (B124793).

Once formed, the 2-amino group is a focal point for a wide array of chemical transformations. It can readily undergo:

Acylation: Reaction with acid chlorides or anhydrides to form amide derivatives. These amides are common intermediates in the synthesis of biologically active compounds.

Reaction with Isocyanates and Isothiocyanates: This leads to the formation of urea (B33335) and thiourea derivatives, respectively, which are structures frequently found in medicinal chemistry.

Diazotization: The amino group can be converted to a diazonium salt, which can then be replaced by various nucleophiles in Sandmeyer-type reactions, allowing for the introduction of a wide range of functional groups at the 2-position of the thiazole ring.

These reactions highlight the utility of 4,5-diethyl-2-thiazolamine as a foundational building block, providing access to a diverse library of substituted thiazole compounds for screening in drug discovery and materials science research.

Synthesis of Complex Heterocyclic Scaffolds

The synthesis of complex heterocyclic scaffolds is a cornerstone of medicinal and materials chemistry. 2-Aminothiazoles are often utilized as versatile starting materials or key intermediates in the construction of fused heterocyclic systems due to the reactive nature of the endocyclic nitrogen and the exocyclic amino group.

Pyrazolo[5,1-b]thiazoles, Imidazothiazoles, and Pyridazinones:

General synthetic strategies for these scaffolds often involve the reaction of a 2-aminothiazole derivative with a suitable bifunctional reagent. For instance, the synthesis of pyrazolo[5,1-b]thiazoles can be achieved by reacting 2-aminothiazoles with β-ketoesters or their equivalents. researchgate.netnih.govmdpi.comchemrxiv.org Similarly, imidazothiazoles are commonly prepared by the reaction of 2-aminothiazoles with α-haloketones. conicet.gov.arconicet.gov.arresearchgate.netarkat-usa.org The synthesis of pyridazinone-fused thiazoles can be accomplished through cyclocondensation reactions with appropriate dicarbonyl compounds or their synthons. clockss.orgmdpi.comuminho.ptorientjchem.orgnih.gov

However, a thorough review of scientific databases and literature reveals a lack of specific studies detailing the use of 2-Thiazolamine, 4,5-diethyl- in the synthesis of pyrazolo[5,1-b]thiazoles, imidazothiazoles, or pyridazinones. While the general reactivity of the 2-aminothiazole core suggests its potential as a precursor for these complex heterocyclic systems, no explicit examples or research findings for the 4,5-diethyl derivative have been reported.

Intermediates in Multi-Step Organic Syntheses for Non-Medicinal Target Molecules

The utility of 2-aminothiazole derivatives extends to their role as intermediates in the synthesis of a wide array of organic molecules beyond the medicinal field, such as dyes, pesticides, and materials for electronics. google.com The functional groups on the thiazole ring can be manipulated through various organic reactions to build more complex structures.

A comprehensive search of the available literature for the application of 2-Thiazolamine, 4,5-diethyl- as an intermediate in multi-step organic syntheses for non-medicinal target molecules did not yield any specific examples. While the fundamental reactivity of the 2-aminothiazole moiety is well-established, its application in the context of the 4,5-diethyl substitution pattern for these specific purposes is not documented in the accessible scientific literature.

Corrosion Inhibition Studies

The presence of heteroatoms like nitrogen and sulfur, along with the potential for forming stable adsorption layers on metal surfaces, makes many organic heterocyclic compounds effective corrosion inhibitors. Thiazole derivatives, in particular, have been investigated for their ability to protect various metals and alloys from corrosion in aggressive environments. nih.govmdpi.comresearchgate.net The mechanism of inhibition often involves the coordination of the heteroatoms with the metal surface, forming a protective film that impedes the corrosion process.

Despite the general interest in thiazoles as corrosion inhibitors, specific studies on the corrosion inhibition properties of 2-Thiazolamine, 4,5-diethyl- for industrial or materials applications are not found in the reviewed scientific literature. Therefore, no detailed research findings or data tables on its performance as a corrosion inhibitor can be presented.

Future Research Directions and Unexplored Avenues for 2 Thiazolamine, 4,5 Diethyl

Development of Novel and Atom-Economical Synthetic Pathways

The classical Hantzsch synthesis, involving the condensation of α-haloketones with thioureas, is the most prominent method for creating 2-aminothiazoles. tandfonline.com However, this method often requires harsh conditions and can generate significant waste. Future research should focus on developing more efficient, sustainable, and atom-economical synthetic routes to 2-Thiazolamine, 4,5-diethyl-.

Promising areas for investigation include:

One-Pot Syntheses: Combining multiple reaction steps into a single procedure, which avoids the isolation of intermediates, can reduce waste and improve efficiency. tandfonline.comtandfonline.comlookchem.com One-pot methods starting directly from ketones, such as 3-hexanone (B147009), and thiourea (B124793) using environmentally benign halogenating agents or catalysts are a key avenue. beilstein-journals.orgnih.gov

Electrochemical Synthesis: Utilizing electricity as a "reagent" is an inherently green approach that can replace toxic and hazardous oxidants. beilstein-journals.orgnih.gov The electrochemical synthesis of 2-aminothiazoles from ketones and thioureas, mediated by systems like NH₄I, has shown promise and could be adapted for the 4,5-diethyl derivative. beilstein-journals.orgnih.govacs.org

Catalytic Approaches: Exploring novel catalysts, such as recyclable solid catalysts (e.g., montmorillonite (B579905) clay) or supramolecular catalysts like β-cyclodextrin in water, could lead to milder reaction conditions and easier product purification. organic-chemistry.orgrsc.orgresearchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability, which would be beneficial for industrial production.

Table 1: Comparison of Potential Synthetic Pathways

| Method | Potential Advantages | Key Research Challenge | Relevant Analogs Studied |

|---|---|---|---|

| Modified Hantzsch (One-Pot) | Reduced steps, higher pot-economy. lookchem.com | Finding non-toxic halogenating agents/catalysts. nih.gov | 4-aryl-2-aminothiazoles. lookchem.com |

| Electrochemical Synthesis | High atom economy, avoids chemical oxidants, mild conditions. beilstein-journals.orgnih.gov | Optimizing electrolyte/electrode system for 3-hexanone substrate. | Ethyl 2-amino-4-methylthiazole-5-carboxylate. nih.gov |

| Supramolecular Catalysis | Use of water as solvent, catalyst is reusable. organic-chemistry.org | Ensuring efficient host-guest interaction with diethyl substrates. | 2-aminothiazole-5-carboxylates. organic-chemistry.org |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields. rjpbcs.combepls.com | Scaling up from lab to industrial production. | 2-amino-5-aryl thiazoles. rjpbcs.com |

Investigation of New Chemical Transformations and Reactivity Profiles

The reactivity of the 2-aminothiazole (B372263) scaffold is well-documented, with reactions typically occurring at the exocyclic amino group or the C5 position of the thiazole (B1198619) ring. mdpi.com For 2-Thiazolamine, 4,5-diethyl-, the presence of two ethyl groups introduces new possibilities for chemical transformation that remain largely unexplored.

Future research should investigate:

C-H Bond Activation: The selective functionalization of the C-H bonds on the ethyl groups at the C4 and C5 positions is a significant, unexplored area. Success in this area, potentially using transition metal catalysts, would open a gateway to a vast array of novel derivatives without needing to build the heterocyclic core from scratch. nih.govkaust.edu.saresearchgate.net

Regioselective Arylation and Halogenation: While the C5 position is typically the most reactive site on the thiazole ring for electrophilic substitution, the electronic influence of the two ethyl groups could alter this reactivity. acs.org A systematic study of electrophilic aromatic substitution reactions would clarify the directing effects of the alkyl groups.

Derivatization of the Amino Group: Beyond simple acylation, exploring a wider range of reactions at the 2-amino position, such as its use in forming ureas, sulfonamides, or Schiff bases, could generate libraries of new compounds for screening in various applications. mdpi.comexcli.de

Table 2: Potential Unexplored Reactions

| Reaction Type | Target Site | Potential Outcome | Rationale/Precedent |

|---|---|---|---|

| C-H Activation/Functionalization | C4/C5 Ethyl Groups | Introduction of new functional groups (e.g., -OH, -NH2, aryl). | C-H activation is a powerful tool for late-stage functionalization. nih.govresearchgate.net |

| Palladium-Catalyzed Cross-Coupling | C5-Position (after halogenation) | Synthesis of 5-aryl or 5-alkynyl derivatives. | Common strategy for elaborating heterocyclic cores. acs.org |

| Cyclocondensation Reactions | 2-Amino Group | Formation of fused heterocyclic systems (e.g., imidazo[2,1-b]thiazoles). | The 2-aminothiazole unit is a key precursor for fused systems. bepls.com |

| Diazotization | 2-Amino Group | Conversion to other functional groups or use in azo-coupling to form dyes. | Classic transformation for primary aromatic amines. |

Integration into Advanced Supramolecular Assemblies

Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent forces. The structural features of 2-Thiazolamine, 4,5-diethyl-—namely the hydrogen-bond-donating amino group, the hydrogen-bond-accepting ring nitrogen, and the π-conjugated thiazole ring—make it an excellent candidate for a supramolecular synthon. ias.ac.in

Future research avenues include:

Co-crystal Engineering: Systematically combining the compound with various co-formers, such as carboxylic acids, could generate new crystalline materials with tailored physical properties like solubility and stability. ias.ac.inresearchgate.net

Metal-Organic Frameworks (MOFs): By functionalizing the ethyl groups or the thiazole ring with coordinating groups (e.g., carboxylates), 2-Thiazolamine, 4,5-diethyl- could serve as a novel organic linker for the construction of MOFs. mdpi.comrsc.org These materials could have applications in gas storage, catalysis, or sensing. The inherent fluorescence of many thiazole compounds is particularly attractive for creating luminescent MOFs. mdpi.com

Supramolecular Gels: Certain 2-aminothiazole derivatives have been shown to act as low molecular weight gelators. researchgate.net Investigating the gelation properties of new derivatives of 2-Thiazolamine, 4,5-diethyl- in various solvents could lead to new "smart" materials.

Exploration of its Role in Emerging Chemical Technologies

The thiazole core is a privileged structure found in pharmaceuticals, agrochemicals, and materials science. issuu.comrsc.org Extrapolating from its analogs, 2-Thiazolamine, 4,5-diethyl- could be a valuable building block in several high-growth technological areas.

Potential applications to explore:

Organic Electronics: Thiazole-containing molecules and polymers are widely used as organic semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govrsc.org The electron-accepting nature of the thiazole ring is key to this function. nih.gov Synthesizing oligomers and polymers from 2-Thiazolamine, 4,5-diethyl- could yield new materials for printable and flexible electronics. conicet.gov.ar

Asymmetric Catalysis: Chiral ligands containing a thiazole ring have been used to create effective transition metal catalysts for reactions like asymmetric hydrogenation. alfachemic.comresearchgate.netrsc.org Developing chiral derivatives of 2-Thiazolamine, 4,5-diethyl- could produce a new class of ligands for synthesizing enantiomerically pure compounds.

Agrochemicals: Thiazole derivatives are present in numerous commercial fungicides and herbicides. The specific substitution pattern of 2-Thiazolamine, 4,5-diethyl- offers a new chemical space to explore for the development of next-generation crop protection agents.

Synergistic Approaches Combining Synthetic and Computational Methodologies

Modern chemical research benefits immensely from the integration of experimental synthesis and computational modeling. For a molecule with unexplored potential like 2-Thiazolamine, 4,5-diethyl-, this synergistic approach is crucial for efficient and targeted development.

Future research should combine:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the reactivity of different sites on the molecule, guiding the development of the new chemical transformations described in section 7.2. bohrium.comresearchgate.net It can help rationalize experimental outcomes and predict the electronic properties (e.g., HOMO-LUMO gaps) relevant to applications in organic electronics. rsc.orgfigshare.com

Molecular Docking: For potential pharmaceutical applications, molecular docking can predict how derivatives of 2-Thiazolamine, 4,5-diethyl- might bind to biological targets like enzymes or receptors. bohrium.comrsc.org This in silico screening can prioritize which derivatives to synthesize, saving significant time and resources. rsc.orgrsc.org

Modeling Supramolecular Interactions: Computational methods can model the non-covalent interactions that govern the formation of co-crystals and other supramolecular assemblies, helping to design materials with desired network structures and properties before attempting their synthesis. ias.ac.in

This integrated strategy, where computational insights guide synthetic efforts and experimental results refine computational models, represents the most powerful path forward to unlock the full potential of 2-Thiazolamine, 4,5-diethyl-. bohrium.comfigshare.com

Q & A

Q. What are the recommended synthetic routes for 2-Thiazolamine, 4,5-diethyl-?

- Methodology : The synthesis of thiazole derivatives typically involves cyclization reactions between α-halo carbonyl compounds and thiourea or thioamides under basic conditions. For 4,5-diethyl substitution, pre-functionalized starting materials (e.g., diethyl-substituted α-bromo ketones) can react with thiourea in ethanol/NaOH to form the thiazole ring. Post-synthetic modifications, such as alkylation or amination, may be required to introduce the amine group at position 2. Reaction progress should be monitored via TLC or HPLC, and intermediates purified via column chromatography .

Q. How can the structure of 2-Thiazolamine, 4,5-diethyl- be confirmed?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : and NMR to confirm substituent positions and diethyl group integration.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- IR Spectroscopy : Identify N–H stretching (3200–3400 cm) and C=S/C–N vibrations (1100–1300 cm) characteristic of thiazolamines.

Cross-validate with computational methods (e.g., DFT calculations) for electronic structure alignment .

Q. What solvents and conditions are optimal for its stability during storage?

- Methodology : Thiazole derivatives are prone to oxidation and hydrolysis. Store under inert atmosphere (N) at –20°C in anhydrous solvents (e.g., DMSO or DMF). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor via HPLC and UV-Vis spectroscopy for changes in purity .

Advanced Research Questions

Q. How to optimize reaction yield in multi-step syntheses involving 4,5-diethyl substitution?

- Methodology : Employ factorial design to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example:

- Variables : Temperature (60–100°C), solvent (EtOH vs. DMF), base (KOH vs. NaH).

- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions.

Use AI-driven platforms (e.g., COMSOL Multiphysics) for real-time reaction parameter adjustments and yield maximization .

Q. How to resolve contradictory bioactivity data across in vitro and in vivo studies?

- Methodology :

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess compound degradation.

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution.

- Target Engagement Studies : Validate binding affinity (e.g., SPR, ITC) to intended biological targets (e.g., kinases, GPCRs).

Cross-reference with structurally similar compounds (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide derivatives) to identify substituent-specific activity trends .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses with proteins (e.g., cyclin-dependent kinases).

- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational changes.

- QSAR Modeling : Corulate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with experimental IC values .

Q. How to design a structure-activity relationship (SAR) study for 4,5-diethyl derivatives?

- Methodology :

- Scaffold Variations : Synthesize analogs with modified substituents (e.g., 4,5-dimethyl vs. 4-ethyl-5-propyl).

- Biological Assays : Test against disease-relevant models (e.g., cancer cell lines, enzyme inhibition).

- Statistical Analysis : Apply multivariate regression to identify substituent contributions to activity.

Prioritize analogs with >50% efficacy in primary screens for secondary validation .

Data Analysis and Experimental Design

Q. What statistical approaches address variability in spectroscopic or chromatographic data?

- Methodology :

- Principal Component Analysis (PCA) : Reduce dimensionality in spectral datasets (e.g., NMR, IR).

- ANOVA : Compare batch-to-batch purity variations (e.g., HPLC area% data).

- Machine Learning : Train classifiers to predict spectral peaks from synthetic conditions .

Q. How to validate the compound’s role in modulating platelet aggregation or thrombotic pathways?

- Methodology :

- In Vitro : Use human platelet-rich plasma (PRP) to measure aggregation inhibition (e.g., via turbidimetry).

- In Vivo : Employ murine thrombosis models (e.g., FeCl-induced carotid injury).

Compare with reference inhibitors (e.g., aspirin, clopidogrel) and assess dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.